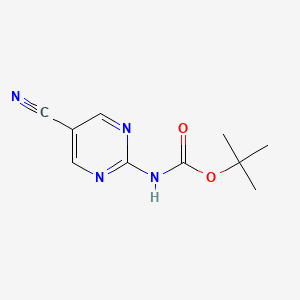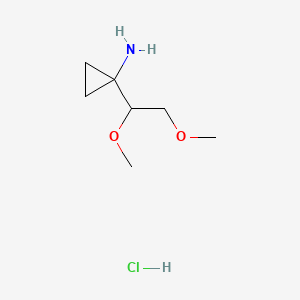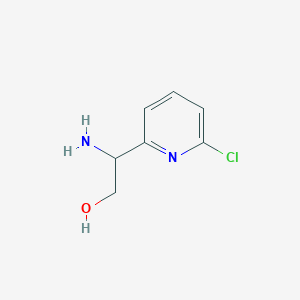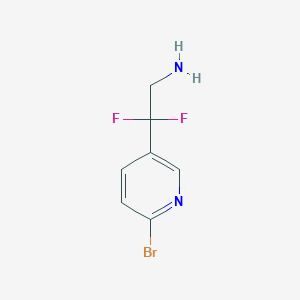
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid is a chemical compound that features a tetrahydrothiophene ring with a sulfone group and a butanoic acid side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid typically involves the introduction of the sulfone group into the tetrahydrothiophene ring followed by the attachment of the butanoic acid side chain. Specific synthetic routes and reaction conditions can vary, but common methods include:
Oxidation of Tetrahydrothiophene: The tetrahydrothiophene ring is oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation and alkylation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur, potentially modifying the sulfone group or other parts of the molecule.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
科学研究应用
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: Investigated for its effects on biological systems, including its potential as a modulator of specific biochemical pathways.
Medicine: Explored for its therapeutic potential, particularly in the context of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structural properties.
作用机制
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an activator or inhibitor of certain enzymes or receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid
- 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H16O4S |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
2-(1,1-dioxothiolan-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16O4S/c1-6(2)8(9(10)11)7-3-4-14(12,13)5-7/h6-8H,3-5H2,1-2H3,(H,10,11) |
InChI 键 |
XAYHBFIUUGHRNB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1CCS(=O)(=O)C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)







![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)



